molecular formula C7H10N2O B1345497 (2,4-dimethylpyrimidin-5-yl)methanol CAS No. 698-28-2

(2,4-dimethylpyrimidin-5-yl)methanol

Cat. No.: B1345497
CAS No.: 698-28-2
M. Wt: 138.17 g/mol
InChI Key: CLKRHIBHXHFDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylpyrimidin-5-yl)methanol (CAS 698-28-2) is a pyrimidine derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol, this compound is characterized by a pyrimidine ring substituted with methyl groups at the 2 and 4 positions and a hydroxymethyl group at the 5 position . Pyrimidines are a fundamental class of heterocyclic compounds that are integral building blocks of nucleic acids, and their synthetic derivatives are prevalent in a wide range of pharmacologically active molecules . This compound serves as a crucial synthetic intermediate in modern drug discovery. Its primary research application is as a key building block in the multi-step synthesis of lemborexant, a dual orexin receptor antagonist approved for the treatment of insomnia . In this context, the (2,4-Dimethylpyrimidin-5-yl)methanol moiety is incorporated into the final active pharmaceutical ingredient (API) to create a specific pharmacophore essential for receptor binding . The synthetic pathway to lemborexant involves coupling this pyrimidine derivative with advanced cyclopropane intermediates, underscoring its importance in constructing complex molecular architectures . Researchers value this chemical for its utility in developing targeted therapies for neurological disorders and for exploring structure-activity relationships (SAR) in orexin receptor pharmacology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with standard laboratory precautions and store it sealed in a dry environment at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(4-10)3-8-6(2)9-5/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKRHIBHXHFDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220092
Record name 2,4-Dimethyl-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-28-2
Record name 2,4-Dimethyl-5-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-5-pyrimidinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DHMP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethyl-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYL-5-PYRIMIDINEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9X06T9Z4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (2,4-dimethylpyrimidin-5-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For the discerning researcher and drug development professional, a deep understanding of key heterocyclic building blocks is paramount to the innovation of novel therapeutics. This guide provides a comprehensive technical overview of (2,4-dimethylpyrimidin-5-yl)methanol, a versatile pyrimidine intermediate. Our focus extends beyond a mere recitation of facts to an exploration of the causality behind its synthesis and reactivity, empowering you to leverage this molecule's full potential in your research endeavors.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is the bedrock of scientific communication. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (2,4-dimethylpyrimidin-5-yl)methanol[1]

This name is derived by identifying the parent heterocycle as pyrimidine, noting the methyl substituents at positions 2 and 4, and recognizing the methanol group attached to the 5th position of the pyrimidine ring.

Synonyms: A variety of synonyms are used in literature and commercial listings, which include:

  • 2,4-Dimethyl-5-pyrimidinemethanol[1][2]

  • 2,4-Dimethyl-5-hydroxymethylpyrimidine[1][2]

  • 5-Hydroxymethyl-2,4-dimethylpyrimidine[2]

  • DHMP[2]

  • (2,4-dimethyl-pyrimidin-5-yl)-methanol[2]

CAS Number: 698-28-2[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2,4-dimethylpyrimidin-5-yl)methanol is essential for its handling, storage, and application in synthetic protocols. The following table summarizes its key properties.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2]
Appearance Not explicitly stated, likely a solid
Boiling Point 257.3 °C at 760 mmHg[2]
Density 1.13 g/cm³[2]
Flash Point 109.4 °C[2]
Refractive Index 1.543[2]
LogP 0.58570[2]

Synthesis and Purification

Plausible Synthetic Route: Reduction of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl 2,4-dimethylpyrimidine-5-carboxylate with LiAlH₄

Disclaimer: This is a plausible, generalized protocol based on established chemical principles for the reduction of esters to primary alcohols using LiAlH₄. It should be adapted and optimized for specific laboratory conditions. All work with LiAlH₄ must be conducted by trained personnel in a fume hood with appropriate personal protective equipment, as it reacts violently with water.

Materials:

  • Ethyl 2,4-dimethylpyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (typically 1.5-2.0 equivalents) at 0 °C (ice bath).

  • Substrate Addition: Ethyl 2,4-dimethylpyrimidine-5-carboxylate, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution.

  • Work-up: The resulting granular precipitate is filtered off and washed with THF or EtOAc. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (2,4-dimethylpyrimidin-5-yl)methanol.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Ethyl 2,4-dimethylpyrimidine-5-carboxylate reagents 1. LiAlH4, Anhydrous THF, 0 °C to reflux 2. Fieser Workup (H2O, 15% NaOH, H2O) start->reagents Reduction filtration Filtration to remove aluminum salts reagents->filtration extraction Solvent Removal filtration->extraction chromatography Flash Column Chromatography extraction->chromatography product (2,4-dimethylpyrimidin-5-yl)methanol chromatography->product

Caption: Synthetic workflow for the preparation of (2,4-dimethylpyrimidin-5-yl)methanol.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methylene protons of the methanol group, and the two methyl groups.

Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
~8.4s1HH-6 (pyrimidine ring)
~4.6s2H-CH₂OH
~2.6s3H4-CH₃
~2.5s3H2-CH₃
Variablebr s1H-OH

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (ppm, predicted)Assignment
~165C-2 (pyrimidine ring)
~162C-4 (pyrimidine ring)
~155C-6 (pyrimidine ring)
~125C-5 (pyrimidine ring)
~58-CH₂OH
~244-CH₃
~212-CH₃
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation of benzyl alcohol can be used as a model for predicting the behavior of the hydroxymethyl group attached to the aromatic pyrimidine ring.

m/zInterpretation
138[M]⁺ (Molecular Ion)
121[M - OH]⁺
109[M - CH₂OH + H]⁺ (loss of formaldehyde)
95[M - CH₃ - CO]⁺
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the hydroxyl group, C-H bonds, and the aromatic pyrimidine ring.

Wavenumber (cm⁻¹, predicted)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
1050-1000StrongC-O stretch (primary alcohol)

Reactivity and Chemical Behavior

The chemical reactivity of (2,4-dimethylpyrimidin-5-yl)methanol is governed by the interplay of the electron-deficient pyrimidine ring and the nucleophilic hydroxymethyl group.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,4-dimethylpyrimidine-5-carbaldehyde) or carboxylic acid (2,4-dimethylpyrimidine-5-carboxylic acid) using standard oxidizing agents. The choice of oxidant will determine the extent of oxidation.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions. This is a key transformation in the synthesis of more complex molecules.

  • Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or under Mitsunobu conditions.

G cluster_reactions Key Reactions main (2,4-dimethylpyrimidin-5-yl)methanol oxidation Oxidation (e.g., PCC, DMP) main->oxidation [O] substitution Activation & Substitution (e.g., SOCl₂, PBr₃, TsCl) main->substitution etherification Etherification (e.g., NaH, R-X or Mitsunobu) main->etherification aldehyde 2,4-dimethylpyrimidine-5-carbaldehyde oxidation->aldehyde activated Activated Intermediate (e.g., -CH₂-LG) substitution->activated ether 5-(Alkoxymethyl)-2,4-dimethylpyrimidine etherification->ether

Caption: Key reaction pathways of (2,4-dimethylpyrimidin-5-yl)methanol.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. (2,4-dimethylpyrimidin-5-yl)methanol serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Key Intermediate in the Synthesis of Lemborexant

The most prominent application of (2,4-dimethylpyrimidin-5-yl)methanol is as a key intermediate in the synthesis of Lemborexant.[3] Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. In the synthesis of Lemborexant, the hydroxyl group of (2,4-dimethylpyrimidin-5-yl)methanol is typically activated and then coupled with a cyclopropane derivative to form a crucial ether linkage.

Potential as a Scaffold for Kinase Inhibitors

The pyrimidine ring is a common core structure in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase active site. The hydroxymethyl group at the 5-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of potent and selective kinase inhibitors.

Building Block for Novel Heterocyclic Compounds

The versatile reactivity of (2,4-dimethylpyrimidin-5-yl)methanol makes it an attractive starting material for the synthesis of a wide range of novel heterocyclic compounds. These new chemical entities can be screened for various biological activities, contributing to the early stages of drug discovery.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2,4-dimethylpyrimidin-5-yl)methanol is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood.

Conclusion

(2,4-dimethylpyrimidin-5-yl)methanol is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity, coupled with its key role in the synthesis of the approved drug Lemborexant, underscore its importance for researchers in drug discovery. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, with the aim of facilitating its effective use in the development of the next generation of therapeutics.

References

  • US Patent US20230092143A1, "Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates," Google P
  • "(2,4-dimethylpyrimidin-5-yl)methanol," GlobalChemMall. [Link]

  • "2,4-Dimethyl-5-pyrimidinemethanol," PubChem. [Link]

Sources

The Strategic Role of (2,4-Dimethylpyrimidin-5-yl)methanol in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dimethylpyrimidin-5-yl)methanol has emerged as a pivotal chemical intermediate in the synthesis of complex pharmaceutical compounds. Its strategic importance is underscored by its role as a key building block in the convergent synthesis of high-value active pharmaceutical ingredients (APIs), most notably the dual orexin receptor antagonist Lemborexant. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, core reactivity, and applications of (2,4-dimethylpyrimidin-5-yl)methanol. Authored from the perspective of a senior application scientist, this document delves into the causal relationships behind synthetic choices, provides validated experimental protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility for researchers in the field of drug development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine-based structures are ubiquitous in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1][2] Their prevalence stems from the pyrimidine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. Furthermore, the pyrimidine scaffold serves as a versatile platform for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[3] (2,4-Dimethylpyrimidin-5-yl)methanol, a functionalized pyrimidine, exemplifies the utility of this heterocyclic motif, providing a reactive handle for the construction of more complex molecular architectures. Its application in the synthesis of Lemborexant, a drug for the treatment of insomnia, highlights its industrial-scale relevance.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 698-28-2[5]
Molecular Formula C₇H₁₀N₂O[5]
Molecular Weight 138.17 g/mol [5]
Boiling Point 257.3 °C at 760 mmHg[5]
Flash Point 109.4 °C[5]
Density 1.13 g/cm³[5]
Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for (2,4-dimethylpyrimidin-5-yl)methanol is not readily found in the searched literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and related pyrimidine derivatives.[6][7]

  • ¹H NMR: The spectrum is expected to show singlets for the two methyl groups on the pyrimidine ring, a singlet for the methylene protons of the methanol moiety, a broad singlet for the hydroxyl proton, and a singlet for the proton on the pyrimidine ring.

  • ¹³C NMR: The spectrum would display signals corresponding to the two distinct methyl carbons, the methylene carbon, and the four unique carbons of the pyrimidine ring.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol, C-H stretching for the alkyl and aromatic groups, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and a C-O stretching band.[6]

  • Mass Spectrometry: The molecular ion peak would be observed, and fragmentation would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and cleavage of the pyrimidine ring.[7]

Synthesis of (2,4-Dimethylpyrimidin-5-yl)methanol

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol is typically achieved through the reduction of a suitable precursor, such as an aldehyde or an ester. A common and efficient laboratory-scale synthesis involves the reduction of ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Synthesis of (2,4-Dimethylpyrimidin-5-yl)methanol start Ethyl 2,4-dimethylpyrimidine-5-carboxylate product (2,4-Dimethylpyrimidin-5-yl)methanol start->product Reduction reagent LiAlH₄ in THF

Caption: Synthesis of (2,4-dimethylpyrimidin-5-yl)methanol via ester reduction.

Experimental Protocol: Reduction of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

This protocol describes the reduction of the ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).[8]

Materials:

  • Ethyl 2,4-dimethylpyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 2,4-dimethylpyrimidine-5-carboxylate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then water again, while cooling the flask in an ice bath. The resulting granular precipitate is filtered off and washed with THF and diethyl ether.

  • Isolation and Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (2,4-dimethylpyrimidin-5-yl)methanol. The product can be further purified by column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

  • Inert Atmosphere: LiAlH₄ is a highly reactive reagent that reacts violently with water. Therefore, the reaction must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition at Low Temperature: The reduction of esters with LiAlH₄ is a highly exothermic reaction. Slow, dropwise addition of the ester at 0 °C helps to control the reaction rate and prevent a dangerous temperature increase.

  • Quenching Procedure: The specific quenching procedure (Fieser work-up) is designed to safely decompose the excess LiAlH₄ and the aluminum salts into a granular, easily filterable solid.

Core Reactivity and Role as a Versatile Intermediate

The synthetic utility of (2,4-dimethylpyrimidin-5-yl)methanol lies in the reactivity of its primary hydroxyl group, which can be readily transformed into various other functional groups, making it a versatile intermediate for the synthesis of a diverse range of compounds.

Reactivity of (2,4-Dimethylpyrimidin-5-yl)methanol start (2,4-Dimethylpyrimidin-5-yl)methanol halide 5-(Halomethyl)-2,4-dimethylpyrimidine start->halide Halogenation (e.g., SOCl₂) ether 5-(Alkoxymethyl)-2,4-dimethylpyrimidine start->ether Etherification (e.g., Williamson) ester (2,4-Dimethylpyrimidin-5-yl)methyl ester start->ester Esterification (e.g., Fischer)

Caption: Key transformations of (2,4-dimethylpyrimidin-5-yl)methanol.

Conversion to Halides

The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. A common method for this transformation is the use of thionyl chloride (SOCl₂) to produce the corresponding chloride.[9]

Experimental Protocol: Synthesis of 5-(Chloromethyl)-2,4-dimethylpyrimidine

  • To a stirred solution of (2,4-dimethylpyrimidin-5-yl)methanol in dichloromethane, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to afford the crude 5-(chloromethyl)-2,4-dimethylpyrimidine.

Etherification

The hydroxyl group can be used to form ethers through reactions such as the Williamson ether synthesis.[5] This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule.

Conceptual Workflow: Williamson Ether Synthesis

  • Deprotonate (2,4-dimethylpyrimidin-5-yl)methanol with a strong base (e.g., sodium hydride) in an aprotic solvent to form the sodium alkoxide.

  • Add an alkyl halide (e.g., methyl iodide) to the alkoxide solution.

  • Heat the reaction mixture to facilitate the Sₙ2 reaction, yielding the corresponding ether.

Esterification

Esters can be formed through the reaction of the alcohol with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.[10]

Conceptual Workflow: Fischer Esterification

  • Dissolve (2,4-dimethylpyrimidin-5-yl)methanol and a carboxylic acid in an excess of a suitable solvent, which can also be one of the reactants (e.g., methanol if forming a methyl ester from a different carboxylic acid).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture at reflux to drive the equilibrium towards the ester product.

  • Isolate the ester through extraction and purify by distillation or chromatography.

Application in the Synthesis of Lemborexant: A Case Study

The most prominent application of (2,4-dimethylpyrimidin-5-yl)methanol's precursor, 2,4-dimethylpyrimidin-5-ol, is in the synthesis of Lemborexant.[4] In this multi-step synthesis, the pyrimidine moiety is introduced via a nucleophilic substitution reaction.

Lemborexant Synthesis start 2,4-Dimethylpyrimidin-5-ol intermediate1 Cyclopropane intermediate start->intermediate1 Nucleophilic Substitution product Lemborexant intermediate1->product Amide Coupling

Caption: Simplified schematic of the role of the pyrimidine intermediate in Lemborexant synthesis.

The synthesis of Lemborexant involves the coupling of 2,4-dimethylpyrimidin-5-ol with a suitably functionalized cyclopropane derivative.[11] This reaction highlights the importance of the pyrimidine intermediate in providing a key structural component of the final API. The industrial-scale synthesis of this intermediate has been optimized to ensure high yield and purity.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2,4-dimethylpyrimidin-5-yl)methanol and its precursors. While a specific Material Safety Data Sheet (MSDS) for (2,4-dimethylpyrimidin-5-yl)methanol was not found in the searched literature, general safety guidelines for handling similar heterocyclic alcohols should be followed.[12][13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

(2,4-Dimethylpyrimidin-5-yl)methanol is a valuable and versatile chemical intermediate with a proven track record in the synthesis of complex pharmaceutical molecules. Its strategic importance is well-established through its role in the production of Lemborexant. The reactivity of its hydroxyl group allows for a wide range of chemical transformations, making it a useful building block for the synthesis of diverse compound libraries in drug discovery programs. As the demand for novel therapeutics continues to grow, the importance of readily accessible and versatile intermediates like (2,4-dimethylpyrimidin-5-yl)methanol is likely to increase. Further research into new synthetic routes to this intermediate and its application in the synthesis of other bioactive molecules will undoubtedly continue to be an active area of investigation for medicinal and process chemists.

References

[4] Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (US20230092143A1). Google Patents. [5] (2,4-dimethylpyrimidin-5-yl)methanol. GlobalChemMall. [8] Reduction of Pyrimidine Derivatives by LiAlH4. (2025-08-07). ResearchGate. [16] Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. (2020-03-12). PubMed Central. [12] Safety Data Sheet: Methanol. Carl ROTH. [3] Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [6] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025-03-31). Applied Science and Biotechnology Journal for Advanced Research. [7] Mass spectral fragmentation modes of pyrimidine derivatives. [10] Fischer Esterification-Typical Procedures. (2024-01-05). OperaChem. [1] The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide for Drug Discovery. Benchchem. [2] Recent Advances in Pyrimidine-Based Drugs. (PMC). PubMed Central. [17] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). [18] Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. (2025-08-06). ResearchGate. [19] Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025-08-09). ResearchGate. [20] FT-IR data of pyrimidine derivatives compounds. ResearchGate. [13] SAFETY DATA SHEET. Fisher Scientific. [21] 5.310 F17 Experiment 5: Fischer Esterification. DSpace@MIT. [22] Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (PMC). NIH. [23] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [24] Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [25] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [26] Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). YouTube. [27] Carboxylic Acid Reduction with LiAlH4 mechanism. (2021-04-08). YouTube. [28] 11.8: Williamson Ether Synthesis. (2021-07-05). Chemistry LibreTexts. [29] Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. [30] Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023-05-30). [31] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022-09-29). (PMC). NIH. [32] Advice for Simple Fischer Esterification Reaction : r/chemistry. (2020-01-17). Reddit. [33] Organometallic small molecule kinase inhibitors – direct incorporation of Re and 99mTc into Opaganib®. Chemical Communications (RSC Publishing). [34] reduction of carboxylic acids. Chemguide. [35] Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024-12-17). MDPI. [36] SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. (2010-11-19). Semantic Scholar. [37] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). [38] CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine. Google Patents. • SAFETY DATA SHEET. (2025-09-13). Sigma-Aldrich. [39] Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide. Benchchem. [40] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). PubMed Central. [41] Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (PMC). NIH. [9] 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook. [42] Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. (2022-04-27). (PMC). PubMed Central. [43] Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. (2022-01-09). Reddit. [14] Safety Data Sheet: Methanol. Chemos GmbH&Co.KG. [11] Lemborexant. New Drug Approvals. [44] Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [45] Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. [15] Methanol MSDS. [46] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024-01-09). (PMC). NIH. [47] IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

Sources

Methodological & Application

(2,4-dimethylpyrimidin-5-yl)methanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2,4-dimethylpyrimidin-5-yl)methanol as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrimidine Core

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrimidine ring system is particularly prominent due to its presence in nucleobases and its ability to engage in a variety of non-covalent interactions with biological targets. The strategic placement of substituents on this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. (2,4-dimethylpyrimidin-5-yl)methanol emerges as a highly valuable building block, offering a unique combination of a lipophilic, aromatic core with a reactive, nucleophilic hydroxymethyl handle at the 5-position. This arrangement is particularly instrumental in the synthesis of complex molecules, including potent and selective kinase inhibitors and orexin receptor antagonists.[1][2] This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, complete with detailed protocols and mechanistic insights.

Physicochemical & Structural Data

A thorough understanding of a building block's properties is critical for its effective use. The key data for (2,4-dimethylpyrimidin-5-yl)methanol are summarized below.

PropertyValue
CAS Number 698-28-2
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance White to off-white solid
Storage Sealed in dry, 2-8°C
SMILES CC1=NC(C)=C(CO)C=N1

Table 1: Physicochemical Properties of (2,4-dimethylpyrimidin-5-yl)methanol.[3]

Synthesis of the Building Block: A Multi-Step Approach

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol is not a trivial, single-step process. It is typically achieved through a logical sequence starting from simple acyclic precursors. The most common and adaptable route involves the construction of the pyrimidine ring, followed by functionalization at the C5 position.

A representative synthetic workflow involves three key stages:

  • Pinner Condensation: Formation of the 2,4-dimethylpyrimidine core from acetylacetone and acetamidine.[4]

  • Vilsmeier-Haack Formylation: Installation of a formyl (-CHO) group at the electron-rich C5 position.

  • Reduction: Conversion of the formyl group to the desired hydroxymethyl group.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: C5-Functionalization cluster_2 Stage 3: Reduction A Acetylacetone + Acetamidine B 2,4-Dimethylpyrimidine A->B Pinner Condensation (NaOEt, EtOH) C 2,4-Dimethylpyrimidine-5-carbaldehyde B->C Vilsmeier-Haack (POCl₃, DMF) D (2,4-Dimethylpyrimidin-5-yl)methanol C->D Reduction (NaBH₄, Methanol) G cluster_reactants Reactants cluster_product Product Py_CH2OH (2,4-dimethylpyrimidin-5-yl)methanol Intermediate Phosphonium-alkoxide ion pair Py_CH2OH->Intermediate Cyclo_OH Cyclopropanol Derivative (R-OH) Cyclo_OH->Intermediate PPh3 Triphenylphosphine (PPh₃) PPh3->Intermediate DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->Intermediate Product Lemborexant Precursor (Py-CH₂-O-R) Intermediate->Product SN2 attack G A (Pyrimidin-5-yl)methanol (Py-CH₂OH) B Activation (e.g., PBr₃) A->B Step 1 C 5-(Bromomethyl)-pyrimidine (Py-CH₂Br) B->C E Nucleophilic Substitution (Sₙ2) C->E Step 2 D Nucleophile (e.g., Ar-O⁻Na⁺) D->E Step 2 F Final Ether Product (Py-CH₂-O-Ar) E->F

Sources

Application Notes & Protocols for the Synthesis of (2,4-dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, two-part protocol for the experimental synthesis of (2,4-dimethylpyrimidin-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formylation of 2,4-dimethylpyrimidine via a Vilsmeier-Haack reaction to yield the key intermediate, 2,4-dimethylpyrimidine-5-carbaldehyde. Subsequent selective reduction of the aldehyde functionality using sodium borohydride affords the target primary alcohol. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and outlines methods for the purification and characterization of both the intermediate and the final product.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. (2,4-dimethylpyrimidin-5-yl)methanol, in particular, represents a key structural motif, offering a reactive hydroxyl group tethered to a decorated pyrimidine ring, making it an attractive intermediate for the synthesis of more complex molecules. The strategic placement of the methyl and hydroxymethyl groups on the pyrimidine ring allows for diverse functionalization pathways. This guide presents a reliable and reproducible synthetic route, designed for researchers in organic synthesis and drug discovery.

Overall Synthetic Workflow

The synthesis is structured as a two-step sequence, beginning with the introduction of a formyl group onto the pyrimidine ring, followed by its reduction to a hydroxymethyl group. This approach ensures high regioselectivity and yield.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction 2,4-Dimethylpyrimidine 2,4-Dimethylpyrimidine Aldehyde 2,4-Dimethylpyrimidine-5-carbaldehyde 2,4-Dimethylpyrimidine->Aldehyde Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃, DMF) Aldehyde_ref 2,4-Dimethylpyrimidine-5-carbaldehyde Reducing_Agent Sodium Borohydride (NaBH₄) Alcohol (2,4-Dimethylpyrimidin-5-yl)methanol Aldehyde_ref->Alcohol Reduction

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2,4-Dimethylpyrimidine-5-carbaldehyde (Precursor)

Principle & Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich heteroaromatic compounds.[1][2] The reaction proceeds via the in-situ formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the electron-rich C5 position of the 2,4-dimethylpyrimidine ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[2][4]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Complex Sigma Complex Intermediate Vilsmeier_Reagent->Intermediate_Complex Pyrimidine 2,4-Dimethylpyrimidine Pyrimidine->Intermediate_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate_Complex->Iminium_Salt Aromatization Product 2,4-Dimethylpyrimidine-5-carbaldehyde Iminium_Salt->Product Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Reagents:

  • 2,4-Dimethylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Substrate Addition: Dissolve 2,4-dimethylpyrimidine (1.0 equivalent) in anhydrous DCM and add it to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to 0 °C. Cautiously pour the mixture onto crushed ice.

  • Hydrolysis: Add a solution of sodium acetate (5.0 equivalents) in water and stir the mixture at room temperature for 1 hour to hydrolyze the iminium salt.

  • Neutralization and Extraction: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,4-dimethylpyrimidine-5-carbaldehyde as a solid.

Part 2: Synthesis of (2,4-dimethylpyrimidin-5-yl)methanol (Target Molecule)

Principle & Mechanism: Hydride Reduction of an Aldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose. It acts as a source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (in this case, methanol) during the work-up to yield the final alcohol product.

G Aldehyde 2,4-Dimethylpyrimidine- 5-carbaldehyde Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide NaBH4 NaBH₄ Hydride Hydride (H⁻) Hydride->Alkoxide Nucleophilic Attack Product (2,4-Dimethylpyrimidin- 5-yl)methanol Alkoxide->Product Protonation Methanol_Solvent Methanol (Solvent) Methanol_Solvent->Product

Caption: Mechanism of aldehyde reduction by NaBH₄.

Experimental Protocol

Materials and Reagents:

  • 2,4-Dimethylpyrimidine-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,4-dimethylpyrimidine-5-carbaldehyde (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude (2,4-dimethylpyrimidin-5-yl)methanol by recrystallization or column chromatography on silica gel.

Data Summary and Characterization

ParameterStep 1: Vilsmeier-Haack FormylationStep 2: NaBH₄ Reduction
Starting Material 2,4-Dimethylpyrimidine2,4-Dimethylpyrimidine-5-carbaldehyde
Key Reagents POCl₃, DMFNaBH₄
Solvent DichloromethaneMethanol
Temperature Reflux (~40-45 °C)0 °C to Room Temperature
Reaction Time 4-6 hours3 hours
Product 2,4-Dimethylpyrimidine-5-carbaldehyde(2,4-Dimethylpyrimidin-5-yl)methanol
Purification Column ChromatographyRecrystallization/Column Chromatography

Expected Characterization Data for (2,4-dimethylpyrimidin-5-yl)methanol:

  • ¹H NMR: Expect signals for the two methyl groups on the pyrimidine ring, a singlet for the pyrimidine proton, a singlet or triplet for the hydroxyl proton (which may exchange with D₂O), and a singlet for the methylene protons of the CH₂OH group.[5][6]

  • ¹³C NMR: Expect distinct signals for the carbons of the pyrimidine ring, the two methyl groups, and the methylene carbon of the CH₂OH group.

  • IR Spectroscopy: Key stretches should include a broad O-H band (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C=N and C=C stretches of the pyrimidine ring (around 1500-1600 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).[7][8][9][10]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₇H₁₀N₂O = 138.17 g/mol ).[11][12][13][14][15][16]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium borohydride (NaBH₄): Flammable solid and can react with water to produce flammable hydrogen gas. Handle away from ignition sources and add to protic solvents slowly and under controlled temperatures.

  • All manipulations should be carried out in a fume hood. Standard laboratory safety practices should be followed throughout the procedures.

References

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Patil, S. A., & Patil, R. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 6(9), 4236-4254.
  • Wiley, R. H., & Yamamoto, Y. (1955). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 20(7), 929-931.
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(1), 84-87.
  • Al-Amiery, A. A. (2012). FT-IR data of pyrimidine derivatives compounds.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • BenchChem. (2025).
  • European Patent Office. (2000).
  • Ferreira, R., Guedes, R. C., & Reva, I. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 190-201.
  • Sancineto, L., et al. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
  • Lee, S., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Methods in Chemistry, 2019, 6831853.
  • Erkin, A. V., & Krutikov, V. I. (2004). Formylation of 6-Aminouracil with Vilsmeier Reagent. Russian Journal of General Chemistry, 74(1), 146-147.
  • Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Methods in Chemistry, 2019, 6831853.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2023). MDPI.
  • Pyridines and deriv
  • Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). PMC.
  • (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL. (2025). ChemicalBook.
  • Al-Warhi, T., et al. (2022).
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Communicating Mass Spectrometry Quality Information in mzQC with Python, R, and Java. (n.d.).
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 55.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • pyOpenMS 3.5.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Pyrimidine Synthesis. (2024, February 21). YouTube.

Sources

The Pivotal Role of (2,4-dimethylpyrimidin-5-yl)methanol in the Synthesis of Lemborexant: A Detailed Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Lemborexant and the Significance of the Pyrimidine Moiety

Lemborexant, marketed as Dayvigo®, is a dual orexin receptor antagonist used for the treatment of insomnia.[1][2] It functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, thereby suppressing the wake drive.[1] The chemical structure of Lemborexant, (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide, features a highly substituted cyclopropane core.[3][4] A key structural fragment, the (2,4-dimethylpyrimidin-5-yl)oxy group, is crucial for its antagonist activity. This guide provides a detailed technical overview of the synthesis and application of the key intermediate, (2,4-dimethylpyrimidin-5-yl)methanol, in the manufacturing of Lemborexant.

The strategic incorporation of the dimethylpyrimidine moiety is a critical step in the overall synthesis of Lemborexant. This is achieved through the use of (2,4-dimethylpyrimidin-5-yl)methanol or its precursor, 2,4-dimethylpyrimidin-5-ol. The synthesis of this intermediate, therefore, represents a significant area of process optimization in the industrial production of Lemborexant.[5] Challenges in previous synthetic routes, such as low yields and the use of hazardous reagents, have spurred the development of more efficient and scalable methods.[6]

Synthesis of the Key Intermediate: (2,4-dimethylpyrimidin-5-yl)methanol

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol is a multi-step process that begins with the construction of the pyrimidine ring, followed by functional group manipulations to introduce the hydroxymethyl group at the 5-position. While several routes exist for the synthesis of the pyrimidine core, a common strategy involves the condensation of a three-carbon synthon with an amidine derivative. An alternative and often more direct precursor is 2,4-dimethylpyrimidin-5-ol.

Protocol 1: Synthesis of 2,4-dimethylpyrimidin-5-ol

This protocol is adapted from patented industrial processes and focuses on creating the direct precursor to the title intermediate.[5]

Reaction Scheme:

  • A nitrophenyl compound is reacted with N,N-dimethylformamide diethyl acetal to form an enamine intermediate.

  • This intermediate then undergoes cyclization with acetamidine to form the 2,4-dimethylpyrimidin-5-ol.

Experimental Procedure:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with the starting nitrophenyl compound and a suitable solvent like N,N-dimethylformamide (DMF).

  • Reagent Addition: N,N-dimethylformamide diethyl acetal is added to the reaction mixture. The use of the diethyl acetal has been shown to surprisingly increase the reaction yield to around 65%, compared to the 41-55% yield observed with the dimethyl acetal.[5]

  • Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere. The reaction is typically carried out for a period of 3 to 24 hours, with a preferred duration of 3 to 6 hours, while maintaining constant stirring.[5]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Diisopropyl ether is added to the mixture, which is then cooled to 20-25°C and stirred for 10-15 hours.[5] Further cooling to 0-5°C induces precipitation of the product.[5] The resulting solid is collected by filtration, washed with cold diisopropyl ether, and dried under vacuum to yield 2,4-dimethylpyrimidin-5-ol.

Data Summary Table:

ParameterValueReference
Key ReagentsNitrophenyl compound, N,N-dimethylformamide diethyl acetal, Acetamidine[5]
SolventN,N-dimethylformamide (DMF)[5]
Reaction Time3 - 6 hours[5]
TemperatureElevated (specific temperature proprietary)[5]
Yield~65%[5]
PurificationPrecipitation with diisopropyl ether[5]
From Pyrimidinol to (2,4-dimethylpyrimidin-5-yl)methanol

The conversion of 2,4-dimethylpyrimidin-5-ol to (2,4-dimethylpyrimidin-5-yl)methanol is not explicitly detailed in the provided search results. However, a common synthetic route would involve a formylation reaction followed by reduction.

  • Vilsmeier-Haack Formylation: The hydroxyl group of 2,4-dimethylpyrimidin-5-ol can be reacted with a Vilsmeier reagent (prepared from POCl₃ and DMF) to introduce a formyl group at the 5-position, yielding 2,4-dimethylpyrimidine-5-carbaldehyde.

  • Reduction: The resulting aldehyde is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Application of (2,4-dimethylpyrimidin-5-yl)methanol in Lemborexant Synthesis

The crucial step in the synthesis of Lemborexant that utilizes the pyrimidine intermediate is the formation of the ether linkage with the cyclopropane core. This is typically achieved via a Williamson ether synthesis or a related nucleophilic substitution reaction.

Protocol 2: Coupling of the Pyrimidine Moiety to the Cyclopropane Core

This protocol describes the coupling of 2,4-dimethylpyrimidin-5-ol with a suitably activated cyclopropane intermediate to form the core structure of Lemborexant.[2]

Reaction Scheme:

The hydroxyl group of 2,4-dimethylpyrimidin-5-ol acts as a nucleophile, displacing a leaving group (e.g., a tosylate) on the hydroxymethyl group of the cyclopropane fragment.

G cluster_0 Synthesis of Lemborexant Core Cyclopropane Activated Cyclopropane (e.g., Tosylate) Reaction Williamson Ether Synthesis (SN2) Cyclopropane->Reaction Pyrimidinol 2,4-dimethylpyrimidin-5-ol Pyrimidinol->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Deprotonation Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Lemborexant_Core Lemborexant Core Structure Reaction->Lemborexant_Core

A simplified workflow for the core synthesis of Lemborexant.

Experimental Procedure:

  • Reaction Setup: A solution of the activated cyclopropane intermediate (e.g., ((1R,2S)-2-(tosyloxymethyl)-2-(3-fluorophenyl)cyclopropyl)methanol derivative) is prepared in a suitable aprotic polar solvent such as acetonitrile.

  • Addition of Reagents: To this solution, 2,4-dimethylpyrimidin-5-ol and a base, such as cesium carbonate (Cs₂CO₃), are added. Cesium carbonate is a strong base that is effective in deprotonating the pyrimidinol to form the nucleophilic phenoxide.

  • Reaction Conditions: The reaction mixture is heated to approximately 70°C and stirred for several hours (e.g., 4 hours). The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and any protecting groups are removed (for instance, a silyl ether protecting group on the cyclopropane's primary alcohol can be cleaved using tetrabutylammonium fluoride). The crude product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The final purification is achieved through silica gel column chromatography.

Data Summary Table:

ParameterValueReference
Key ReagentsActivated cyclopropane, 2,4-dimethylpyrimidin-5-ol, Cesium Carbonate
SolventAcetonitrile
Reaction Time~4 hours
Temperature70°C
PurificationSilica gel column chromatography

Final Amidation Step to Yield Lemborexant

Following the successful coupling of the pyrimidine moiety, the resulting alcohol intermediate is oxidized to a carboxylic acid. This acid is then coupled with 5-fluoro-2-aminopyridine in a final amidation step to yield Lemborexant.[2]

G cluster_1 Final Steps to Lemborexant Lemborexant_Core Lemborexant Core (Alcohol) Oxidation Oxidation (e.g., TEMPO/NaOCl) Lemborexant_Core->Oxidation Carboxylic_Acid Carboxylic Acid Intermediate Oxidation->Carboxylic_Acid Amidation Amidation (e.g., T3P) Carboxylic_Acid->Amidation Amine 5-fluoro-2-aminopyridine Amine->Amidation Lemborexant Lemborexant Amidation->Lemborexant

The final oxidation and amidation steps to produce Lemborexant.

Conclusion

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol and its precursor, 2,4-dimethylpyrimidin-5-ol, are critical processes in the manufacturing of the insomnia therapeutic, Lemborexant. The efficient and high-yield production of this key intermediate is paramount for the overall economic viability of the drug's synthesis. The protocols and insights provided in this guide, drawn from peer-reviewed literature and patent filings, offer a comprehensive overview for researchers and professionals in drug development. The strategic choice of reagents, such as N,N-dimethylformamide diethyl acetal in the pyrimidinol synthesis, and robust coupling strategies like the Williamson ether synthesis, are central to the successful and scalable production of Lemborexant.

References

  • New Drug Approvals. Lemborexant. Available at: [Link]

  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents.
  • WO2021119223A1 - Solid state form of lemborexant - Google Patents.
  • Flick, A. C., et al. (2021). Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry, 64(7), 3604–3657.
  • Terauchi, T., et al. (2012). Preparation of cyclopropane compounds as orexin receptor antagonists. WO 2012039371 A1.
  • Organic Syntheses. 2-cyano-6-methylpyridine. Available at: [Link]

  • Katritzky, A. R., et al. (2005).
  • Roecker, A. J., et al. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 256-267.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1095.
  • Synthesis of Pyrimidine Derivatives. Available at: [Link]

  • Liguori, C., et al. (2024). Orexin Receptor Antagonists for the Prevention and Treatment of Alzheimer's Disease and Associated Sleep Disorders. CNS Drugs, 38(10), 837-845.
  • Cox, C. D., et al. (2010). A practical, large-scale synthesis of suvorexant. The Journal of Organic Chemistry, 75(15), 4997-5006.
  • METHOD AND COMPOUND USEFUL IN PREPARATION OF OREXIN-2 RECEPTOR ANTAGONIST, AND LEMBOREXANT HAVING FEW IMPURITIES - EPO. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Chung, J. Y. L., et al. (2014). Unusual pyrimidine participation: efficient stereoselective synthesis of potent dual orexin receptor antagonist MK-6096. Organic Letters, 16(22), 5890-5893.
  • Kim, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 868-880.

Sources

Synthetic Pathways to Novel Pyrimidine Derivatives from (2,4-Dimethylpyrimidin-5-yl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with the versatility of its chemical functionalization, has made pyrimidine derivatives a focal point for the development of novel antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This guide provides a comprehensive overview of the synthetic derivatization of (2,4-dimethylpyrimidin-5-yl)methanol, a readily accessible starting material, into a variety of functionalized pyrimidines with significant potential in medicinal chemistry and drug development.

This document will detail key synthetic transformations of (2,4-dimethylpyrimidin-5-yl)methanol, including its oxidation to aldehyde and carboxylic acid functionalities, conversion to a reactive chloromethyl intermediate, and esterification. For each transformation, we will provide an in-depth explanation of the underlying chemical principles, detailed step-by-step protocols, and examples of subsequent derivatizations that unlock a wider chemical space for drug discovery programs.

I. Oxidation of the Hydroxymethyl Group: Accessing Key Aldehyde and Carboxylic Acid Intermediates

The primary alcohol of (2,4-dimethylpyrimidin-5-yl)methanol serves as a versatile handle for oxidation to both the aldehyde and carboxylic acid, two of the most important functional groups in organic synthesis. The choice of oxidant and reaction conditions dictates the final product.

A. Selective Oxidation to 2,4-Dimethylpyrimidine-5-carbaldehyde

The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. A highly effective method for this transformation is the use of a nitroxyl radical catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a stoichiometric oxidant like sodium hypochlorite (NaClO).

Causality of Experimental Choices: The TEMPO-catalyzed oxidation proceeds via an oxoammonium ion, which is the active oxidizing species. The reaction is typically carried out in a biphasic system to facilitate product extraction and prevent over-oxidation. The presence of a buffer is crucial to maintain the optimal pH for the catalytic cycle.

Oxidation_to_Aldehyde cluster_reactants Reactants cluster_process Process cluster_products Products Start_Mol (2,4-Dimethylpyrimidin-5-yl)methanol Reaction Selective Oxidation Start_Mol->Reaction Reagents TEMPO (cat.) NaClO Reagents->Reaction Aldehyde 2,4-Dimethylpyrimidine-5-carbaldehyde Reaction->Aldehyde

Caption: Workflow for the selective oxidation to 2,4-dimethylpyrimidine-5-carbaldehyde.

Experimental Protocol: TEMPO-Catalyzed Oxidation to 2,4-Dimethylpyrimidine-5-carbaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2,4-dimethylpyrimidin-5-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/g of substrate).

  • Aqueous Phase Preparation: In a separate beaker, prepare a solution of sodium bicarbonate (2.0 eq) and potassium bromide (0.1 eq) in water (10 mL/g of substrate).

  • Catalyst Addition: Add TEMPO (0.01 eq) to the DCM solution of the starting material.

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the aqueous sodium hypochlorite solution (1.1 eq, ~10-15% available chlorine) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL), followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data Summary

ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2,4-Dimethylpyrimidine-5-carbaldehydeTEMPO, NaClODCM/H₂O01-2~85-95
B. Further Oxidation to 2,4-Dimethylpyrimidine-5-carboxylic Acid

The aldehyde can be further oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. A convenient one-pot procedure from the primary alcohol involves the initial formation of the aldehyde with TEMPO/NaClO, followed by the addition of sodium chlorite (NaClO₂) to effect the second oxidation step.[3]

Causality of Experimental Choices: Sodium chlorite is a selective oxidant for aldehydes in the presence of a phosphate buffer. The buffer maintains the pH in a range that prevents the formation of explosive chlorine dioxide gas. The initial TEMPO-catalyzed oxidation generates the aldehyde in situ, which is then immediately oxidized to the carboxylic acid.

Oxidation_to_Acid cluster_reactants Reactants cluster_process Process cluster_products Products Start_Mol (2,4-Dimethylpyrimidin-5-yl)methanol Reaction One-Pot Two-Step Oxidation Start_Mol->Reaction Reagents 1. TEMPO (cat.), NaClO 2. NaClO₂ Reagents->Reaction Carboxylic_Acid 2,4-Dimethylpyrimidine-5-carboxylic Acid Reaction->Carboxylic_Acid

Caption: Workflow for the one-pot oxidation to 2,4-dimethylpyrimidine-5-carboxylic acid.

Experimental Protocol: One-Pot Oxidation to 2,4-Dimethylpyrimidine-5-carboxylic Acid

  • First Oxidation Step: Follow steps 1-5 of the protocol for the synthesis of 2,4-dimethylpyrimidine-5-carbaldehyde.

  • Second Oxidant Preparation: In a separate flask, dissolve sodium chlorite (1.5 eq) in a sodium phosphate buffer solution (pH ~6.5, 5 mL/g of starting material).

  • Second Oxidation: After the initial oxidation to the aldehyde is complete (as determined by TLC), add the sodium chlorite solution to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the aldehyde is fully consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2,4-Dimethylpyrimidine-5-carboxylic AcidTEMPO, NaClO, NaClO₂DCM/H₂O0 to RT3-6~80-90

II. Halogenation: Synthesis of 5-(Chloromethyl)-2,4-dimethylpyrimidine

The conversion of the hydroxymethyl group to a chloromethyl group provides a highly reactive intermediate for nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality of Experimental Choices: The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. In the absence of a base, the reaction often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.

Halogenation cluster_reactants Reactants cluster_process Process cluster_products Products Start_Mol (2,4-Dimethylpyrimidin-5-yl)methanol Reaction Chlorination Start_Mol->Reaction Reagent SOCl₂ Reagent->Reaction Chloro_Derivative 5-(Chloromethyl)-2,4-dimethylpyrimidine Reaction->Chloro_Derivative

Caption: Workflow for the synthesis of 5-(chloromethyl)-2,4-dimethylpyrimidine.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-2,4-dimethylpyrimidine

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend (2,4-dimethylpyrimidin-5-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene (10 mL/g).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with DCM or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data Summary

ProductReagentSolventTemp. (°C)Time (h)Yield (%)
5-(Chloromethyl)-2,4-dimethylpyrimidineSOCl₂DCMReflux2-4~70-85

III. Esterification: Preparation of (2,4-Dimethylpyrimidin-5-yl)methyl Esters

Esterification of the primary alcohol introduces a variety of functionalities that can modulate the physicochemical properties of the parent molecule. A straightforward method for the synthesis of esters is the reaction with an acyl chloride in the presence of a base.

Causality of Experimental Choices: The reaction between an alcohol and an acyl chloride is a nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Start_Mol (2,4-Dimethylpyrimidin-5-yl)methanol Reaction Acylation Start_Mol->Reaction Reagents Acyl Chloride Base (e.g., Et₃N) Reagents->Reaction Ester (2,4-Dimethylpyrimidin-5-yl)methyl Ester Reaction->Ester

Caption: Workflow for the esterification of (2,4-dimethylpyrimidin-5-yl)methanol.

Experimental Protocol: Synthesis of (2,4-Dimethylpyrimidin-5-yl)methyl Acetate

  • Reaction Setup: Dissolve (2,4-dimethylpyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Acyl Chloride Addition: Add acetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Quantitative Data Summary

ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
(2,4-Dimethylpyrimidin-5-yl)methyl AcetateAcetyl Chloride, Et₃NDCM0 to RT2-3>90

IV. Further Derivatization: Expanding the Chemical Space

The aldehyde, carboxylic acid, and chloromethyl derivatives are valuable intermediates for the synthesis of a diverse library of pyrimidine-based compounds.

A. From 2,4-Dimethylpyrimidine-5-carbaldehyde: Olefination via Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. This allows for the introduction of various substituted vinyl groups at the 5-position of the pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-Dimethyl-5-vinylpyrimidine

  • Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.05 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

  • Aldehyde Addition: Cool the ylide solution back to -78 °C and add a solution of 2,4-dimethylpyrimidine-5-carbaldehyde (1.0 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether, dry the organic layer, and concentrate. The product can be purified by column chromatography.

B. From 2,4-Dimethylpyrimidine-5-carboxylic Acid: Amide Bond Formation

The carboxylic acid can be readily converted to a wide range of amides, which are common motifs in bioactive molecules. Standard peptide coupling reagents facilitate this transformation under mild conditions.

Experimental Protocol: Synthesis of N-Benzyl-2,4-dimethylpyrimidine-5-carboxamide

  • Reaction Setup: Dissolve 2,4-dimethylpyrimidine-5-carboxylic acid (1.0 eq), benzylamine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify by column chromatography.

C. From 5-(Chloromethyl)-2,4-dimethylpyrimidine: Nucleophilic Substitution

The chloromethyl group is an excellent electrophile for SN2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Experimental Protocol: Synthesis of 5-(Azidomethyl)-2,4-dimethylpyrimidine

  • Reaction Setup: Dissolve 5-(chloromethyl)-2,4-dimethylpyrimidine (1.0 eq) in DMF.

  • Nucleophile Addition: Add sodium azide (1.5 eq).

  • Reaction: Heat the reaction mixture to 60 °C for 2-4 hours.

  • Work-up and Purification: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. The product can be purified by column chromatography.

V. Conclusion

(2,4-Dimethylpyrimidin-5-yl)methanol is a versatile and valuable starting material for the synthesis of a wide array of functionalized pyrimidine derivatives. The protocols outlined in this guide provide robust and reproducible methods for accessing key aldehyde, carboxylic acid, and chloromethyl intermediates, and demonstrate their utility in further synthetic transformations. The resulting compounds are of significant interest to researchers in medicinal chemistry and drug discovery, offering a rich platform for the development of novel therapeutic agents. The careful selection of reagents and reaction conditions, grounded in a solid understanding of the underlying chemical principles, is paramount to achieving high yields and purity in these synthetic endeavors.

References

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermedi
  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Prototrophin Kinase 1 (HPK1) inhibitors. PubMed.
  • 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
  • Ester synthesis by acyl
  • Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
  • Pyrimidines. Part II.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,4-dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (2,4-dimethylpyrimidin-5-yl)methanol. As a crucial intermediate in various synthetic pathways, achieving a high yield and purity of this compound is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the underlying scientific principles to empower you to overcome common challenges in its synthesis.

Introduction

(2,4-dimethylpyrimidin-5-yl)methanol is a key building block in the synthesis of a variety of biologically active molecules. Its synthesis, while seemingly straightforward, can be fraught with challenges, primarily low yields due to side reactions. This guide will focus on two primary synthetic routes and provide practical solutions to optimize your experimental outcomes.

Synthetic Strategies and Key Challenges

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol is most commonly approached via two main routes:

  • Reduction of a 5-substituted carbonyl pyrimidine: This is a direct and convergent approach, typically starting from ethyl 2,4-dimethylpyrimidine-5-carboxylate or 2,4-dimethylpyrimidine-5-carbaldehyde. The primary challenge with this method is the potential for over-reduction of the electron-deficient pyrimidine ring, leading to the formation of dihydropyrimidine byproducts, especially when using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1]

  • Formylation of 2,4-dimethylpyrimidine followed by reduction: This two-step route involves the introduction of a formyl group at the 5-position of the pyrimidine ring using a Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde. This method can offer better control and potentially higher yields if the Vilsmeier-Haack reaction proceeds efficiently.

This guide will provide detailed protocols and troubleshooting for both approaches.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of (2,4-dimethylpyrimidin-5-yl)methanol.

Problem 1: Low Yield in the LiAlH₄ Reduction of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Symptoms:

  • The final product is obtained in a low yield (<30%).

  • TLC analysis of the crude product shows multiple spots, with a major byproduct that is less polar than the starting material and the desired alcohol.

  • ¹H NMR of the crude product shows signals corresponding to the desired alcohol, but also significant peaks in the aliphatic region, suggesting a loss of aromaticity.

Potential Cause:

The primary cause of low yield is the over-reduction of the pyrimidine ring by LiAlH₄ to form 1,6-dihydropyrimidine derivatives.[1] The electron-withdrawing nature of the pyrimidine ring makes it susceptible to nucleophilic attack by the hydride reagent.

Solutions:

Solution Mechanism of Action Key Considerations
Lower Reaction Temperature Reduces the reactivity of LiAlH₄, favoring the reduction of the more reactive ester group over the pyrimidine ring.Perform the reaction at -15°C to 0°C.
Choice of Solvent The solubility of the intermediate dihydropyrimidine can influence the extent of further reduction. Using a solvent in which the dihydropyrimidine is less soluble can cause it to precipitate out of the solution, preventing further reaction.[1]Diethyl ether is a better solvent choice than THF, as the dihydropyrimidine byproduct is less soluble in ether.[1]
Inverse Addition Adding the LiAlH₄ solution dropwise to the ester solution at a low temperature can help maintain a low concentration of the reducing agent, thus minimizing over-reduction.This is the recommended mode of addition for this reaction.
Careful Stoichiometry Using a minimal excess of LiAlH₄ is crucial. A large excess will significantly increase the formation of the over-reduced byproduct.Start with 1.5-2.0 equivalents of LiAlH₄ and optimize from there.
Problem 2: Incomplete Reaction or No Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • The isolated product is primarily the starting ester or aldehyde.

Potential Causes:

  • Inactive LiAlH₄: LiAlH₄ is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions.

  • Insufficient Reaction Time or Temperature: While low temperatures are recommended to prevent over-reduction, the reaction may be too slow if the temperature is too low or the reaction time is too short.

  • Poor Quality Starting Material: Impurities in the starting ester or aldehyde can interfere with the reaction.

Solutions:

Solution Action
Ensure Anhydrous Conditions Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Handle LiAlH₄ in a glovebox or under a stream of dry nitrogen.
Optimize Reaction Conditions If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature and monitor the progress by TLC. The reaction time may need to be extended.
Purify Starting Material Ensure the starting ethyl 2,4-dimethylpyrimidine-5-carboxylate or 2,4-dimethylpyrimidine-5-carbaldehyde is pure by recrystallization or column chromatography before use.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce the pyrimidine ester?

A1: Generally, sodium borohydride is not a strong enough reducing agent to reduce esters to alcohols under standard conditions.[2] However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, NaBH₄ in combination with a Lewis acid like CaCl₂ or in a mixed solvent system with methanol at elevated temperatures has been reported to reduce esters.[3] While this could be a milder alternative to LiAlH₄ and potentially avoid the over-reduction of the pyrimidine ring, the reaction conditions would need to be carefully optimized for this specific substrate.

Q2: What is the best way to purify the crude (2,4-dimethylpyrimidin-5-yl)methanol?

A2: The two most common methods for purifying the final product are column chromatography and recrystallization.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is effective for separating the desired alcohol from less polar byproducts and any unreacted starting material.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a more efficient method for obtaining highly pure material. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexanes or isopropanol and water could be a good starting point for solvent screening.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess the purity of the final product and compare its Rf value to that of the starting material.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of (2,4-dimethylpyrimidin-5-yl)methanol. The expected ¹H NMR signals would include a singlet for the pyrimidine proton, two singlets for the two methyl groups, a singlet or doublet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Q4: I am considering the Vilsmeier-Haack route. Is 2,4-dimethylpyrimidine electron-rich enough for this reaction?

A4: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and pyrimidines are generally considered electron-deficient. However, the presence of two electron-donating methyl groups at the 2- and 4-positions increases the electron density of the ring, making the 5-position more susceptible to electrophilic attack. Therefore, the Vilsmeier-Haack reaction on 2,4-dimethylpyrimidine is a feasible approach.[4]

Experimental Protocols

Protocol 1: Synthesis of (2,4-dimethylpyrimidin-5-yl)methanol via LiAlH₄ Reduction

This protocol is based on the general principles of LiAlH₄ reductions and incorporates optimizations to minimize over-reduction of the pyrimidine ring.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up cluster_3 Purification A Dissolve ethyl 2,4-dimethylpyrimidine- 5-carboxylate in anhydrous diethyl ether C Cool ester solution to -15°C A->C B Prepare a suspension of LiAlH4 in anhydrous diethyl ether D Add LiAlH4 suspension dropwise B->D C->D E Stir at -15°C to 0°C and monitor by TLC D->E F Quench reaction with water and NaOH solution (Fieser work-up) E->F G Filter the aluminum salts F->G H Extract the filtrate with ethyl acetate G->H I Dry organic layer, concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for the LiAlH₄ reduction of ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Methodology:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2,4-dimethylpyrimidine-5-carboxylate (1.0 eq) and anhydrous diethyl ether.

    • In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

  • Reduction:

    • Cool the solution of the ester to -15°C using an acetone/dry ice bath.

    • Under a nitrogen atmosphere, add the LiAlH₄ suspension dropwise to the stirred ester solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below -10°C.

    • After the addition is complete, stir the reaction mixture at -15°C to 0°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0°C.

    • Slowly and carefully add water (X mL per X g of LiAlH₄) dropwise.

    • Add 15% aqueous sodium hydroxide solution (X mL per X g of LiAlH₄) dropwise.

    • Add water again (3X mL per X g of LiAlH₄) dropwise.

    • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a white, granular precipitate of aluminum salts forms.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate.

    • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., gradient elution from 20% to 80% ethyl acetate in hexanes) or by recrystallization (e.g., from ethyl acetate/hexanes).

Protocol 2: Synthesis via Vilsmeier-Haack Formylation and Reduction

This protocol provides a general procedure for the formylation of 2,4-dimethylpyrimidine and subsequent reduction of the aldehyde.

Workflow Diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis and Isolation cluster_3 Reduction cluster_4 Purification A Add POCl3 to DMF at 0°C B Add 2,4-dimethylpyrimidine A->B C Heat the reaction mixture B->C D Pour onto ice and neutralize C->D E Extract 2,4-dimethylpyrimidine- 5-carbaldehyde D->E F Reduce the aldehyde with NaBH4 in methanol E->F G Work-up and purify the alcohol F->G

Caption: Workflow for the Vilsmeier-Haack formylation and subsequent reduction.

Methodology:

Step 1: Vilsmeier-Haack Formylation

  • To a flask cooled in an ice bath, add N,N-dimethylformamide (DMF, 3.0 eq).

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add 2,4-dimethylpyrimidine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 2,4-dimethylpyrimidine-5-carbaldehyde. This can be purified by column chromatography or used directly in the next step.

Step 2: Reduction of the Aldehyde

  • Dissolve the crude 2,4-dimethylpyrimidine-5-carbaldehyde in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Characterization and Quality Control

  • Appearance: White to off-white solid.

  • Molecular Formula: C₇H₁₀N₂O[5]

  • Molecular Weight: 138.17 g/mol [5]

  • Boiling Point: 257.3°C at 760 mmHg[5]

  • ¹H NMR (CDCl₃, 400 MHz) - Expected Signals:

    • δ ~8.5 (s, 1H, pyrimidine C6-H)

    • δ ~4.7 (s, 2H, -CH₂OH)

    • δ ~2.7 (s, 3H, pyrimidine C2-CH₃)

    • δ ~2.6 (s, 3H, pyrimidine C4-CH₃)

    • A broad singlet for the -OH proton, which is exchangeable with D₂O.

  • ¹³C NMR (CDCl₃, 101 MHz) - Expected Signals:

    • Signals in the aromatic region for the pyrimidine carbons.

    • A signal around δ 60-65 for the -CH₂OH carbon.

    • Signals for the two methyl carbons.

References

  • Liu, Y.-X., et al. (2007). Reduction of pyrimidine derivatives by LiAlH₄. Journal of Chemical Research, 2007(8), 491-492.
  • GlobalChemMall. (2,4-dimethylpyrimidin-5-yl)methanol. [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6487595, 2,4-Dimethylpyrimidine-5-carboxylic acid. [Link]

  • Wikipedia. (2023). Lithium borohydride. [Link]

  • Socha, A. M., et al. (2013). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 135(35), 13032–13039.
  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(1), 107–109.
  • Martins, P. F., et al. (2021). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts.
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? [Link]

  • Soons, J. H. T., et al. (2011). Novel functional group selectivity in reductions with lithium borohydride in mixed solvents containing methanol.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction conditions and troubleshooting common issues encountered in the lab. Pyrimidine scaffolds are foundational in many pharmaceuticals, making robust and efficient synthetic routes paramount.[] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to refine your syntheses with scientific rigor.

Challenges in pyrimidine synthesis often include managing regioselectivity, overcoming harsh reaction conditions, improving low yields, and simplifying complex purifications.[] This guide will address these core issues in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most frequent and frustrating problems that arise during pyrimidine synthesis. Each point provides a diagnosis of the potential cause and a series of logical, step-by-step solutions.

Q1: My reaction has a very low yield or poor conversion rate. What are the likely causes and how can I fix it?

Low conversion is a common hurdle that can often be resolved by systematically evaluating several key reaction parameters. Inefficiency can stem from suboptimal conditions, inactive reagents, or steric challenges.[2][3]

Causality & Troubleshooting Steps:

  • Catalyst Inactivity or Suboptimal Choice : The catalyst is the engine of the reaction; its activity is crucial.

    • Diagnosis : For acid-catalyzed reactions like the Biginelli, both Brønsted and Lewis acids are used.[4] A catalyst may be old, hydrated, or simply not potent enough for your specific substrates. Reusable catalysts can lose activity over time.[3]

    • Solution :

      • Use a fresh batch of catalyst. For Brønsted acids (e.g., HCl), verify the concentration.

      • If using a mild Lewis acid, consider switching to a stronger one to overcome a high activation energy barrier.[2]

      • For challenging substrates, explore modern catalysts like ytterbium triflate (Yb(OTf)₃) or various ionic liquids, which can improve yields under milder conditions.[5]

  • Incorrect Reaction Temperature : Temperature dictates reaction kinetics; too low, and the activation energy isn't met; too high, and byproduct formation or degradation can occur.

    • Diagnosis : Many pyrimidine syntheses are temperature-sensitive. For instance, some Biginelli reactions find their optimum at 100°C, while higher temperatures can favor the formation of Hantzsch-type byproducts.[3][4]

    • Solution :

      • Carefully monitor the reaction temperature.

      • Perform a small-scale temperature screen (e.g., 60°C, 80°C, 100°C) to find the sweet spot for your specific substrates.

      • Monitor reaction progress at each temperature using Thin Layer Chromatography (TLC).[4]

  • Insufficient Reaction Time : Reactions need adequate time to reach completion.

    • Diagnosis : Stopping a reaction prematurely is a common cause of low conversion. Conversely, excessively long reaction times can lead to product degradation.[4]

    • Solution : Monitor the reaction at regular intervals (e.g., every 1-2 hours) using TLC. The optimal time is when the starting material spots have been consumed and the product spot is at maximum intensity.[3]

  • Steric Hindrance : Bulky substituents on the starting materials can physically block the reactive sites, slowing the reaction.

    • Diagnosis : If your aldehyde or β-dicarbonyl compound has large, bulky groups near the reactive center, steric hindrance may be the culprit.[2]

    • Solution :

      • Increase the reaction time significantly.

      • Increase the reaction temperature moderately, while monitoring for byproduct formation.[2]

      • If possible, test a less sterically hindered analog to confirm this is the issue.

G General Troubleshooting Workflow for Low Yield start Problem: Low Yield or Incomplete Conversion catalyst 1. Check Catalyst - Is it active/fresh? - Is it the right type/loading? start->catalyst temp_time 2. Evaluate Temperature & Time - Is temperature optimal? - Has it run long enough? catalyst->temp_time solution_catalyst Solution: - Use fresh catalyst. - Screen different catalysts (e.g., Lewis vs. Brønsted). - Optimize catalyst loading. catalyst->solution_catalyst purity 3. Verify Reactant Quality - Are starting materials pure? - Are they anhydrous? temp_time->purity solution_temp_time Solution: - Run temperature screen. - Monitor reaction via TLC to determine optimal time. temp_time->solution_temp_time sterics 4. Consider Steric Hindrance - Are substrates bulky? purity->sterics solution_purity Solution: - Purify starting materials. - Use anhydrous conditions if mechanism is water-sensitive. purity->solution_purity solution_sterics Solution: - Increase reaction time. - Moderately increase temperature. sterics->solution_sterics

Caption: A logical workflow for troubleshooting low product yield.

Q2: I'm observing a significant, unexpected byproduct. How do I identify and eliminate it?

Byproduct formation points to a competing reaction pathway. Identifying the structure of the impurity is the first step toward suppressing its formation.

Case Study: Hantzsch Dihydropyridine in Biginelli Reactions

  • Problem : In a Biginelli reaction, a yellow, highly fluorescent byproduct is often observed, complicating purification and reducing the yield of the desired dihydropyrimidinone (DHPM).

  • Identification : This common byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] It forms when two equivalents of the β-ketoester react with the aldehyde, using ammonia from the decomposition of urea as the nitrogen source.[3]

  • Causality : The Hantzsch pathway becomes competitive with, or even dominant over, the Biginelli pathway at higher temperatures, which promotes the breakdown of urea into ammonia.[3]

  • Solutions :

    • Reduce Reaction Temperature : This is the most effective way to minimize urea decomposition and disfavor the Hantzsch pathway.[3]

    • Optimize Catalyst Choice : Certain Lewis acids may show higher selectivity for the Biginelli pathway over the Hantzsch pathway. An experimental screen is recommended.[3]

    • Modify Order of Addition : In some systems, adding the urea portionwise or as the final reagent can help minimize its premature decomposition.[3]

G Biginelli vs. Competing Hantzsch Pathway cluster_reactants Reactants cluster_biginelli Desired Pathway cluster_hantzsch Side Reaction Aldehyde Aldehyde Decision Reaction Conditions (Especially Temperature) Aldehyde->Decision Hantzsch_Product Dihydropyridine (DHP Byproduct) Aldehyde->Hantzsch_Product Ketoester β-Ketoester Ketoester->Decision Ketoester->Hantzsch_Product 2 equivalents Urea Urea Urea->Decision Ammonia Ammonia (from Urea decomposition) Decision->Ammonia Higher Temp (Decomposition) Biginelli_Product Dihydropyrimidinone (DHPM) Decision->Biginelli_Product Lower Temp (Favored) Ammonia->Hantzsch_Product G Design of Experiments (DoE) Workflow start 1. Define Objective (e.g., Maximize Yield) variables 2. Identify Variables & Ranges - Temperature (60-100°C) - Catalyst Loading (1-10 mol%) - Reaction Time (2-12 h) start->variables design 3. Select an Experimental Design (e.g., Factorial, Box-Behnken) variables->design run_exp 4. Perform Experiments (as prescribed by the design) design->run_exp analyze 5. Analyze Data & Build Model - Identify significant factors - Check for interactions run_exp->analyze optimize 6. Predict & Verify Optimum - Use model to find best conditions - Run verification experiment analyze->optimize result Optimized Reaction Conditions optimize->result

Sources

Technical Support Center: (2,4-dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (2,4-dimethylpyrimidin-5-yl)methanol (CAS No: 698-28-2).[1] It provides essential information on storage, handling, and troubleshooting for common experimental challenges, ensuring the integrity and success of your research endeavors.

Product Overview and Key Data

(2,4-dimethylpyrimidin-5-yl)methanol is a critical building block in organic synthesis, notably as an intermediate in the preparation of various pharmaceutically active compounds.[2] Its structure, featuring a pyrimidine core with a reactive hydroxymethyl group, allows for diverse chemical transformations. Understanding its physical and chemical properties is paramount for its effective use.

PropertyValueSource
CAS Number 698-28-2[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Light-yellow to off-white solid[2]
Boiling Point 257.3°C at 760 mmHg[1]
Flash Point 109.4°C[1]
Density 1.13 g/cm³[1]
Solubility Soluble in DMSO; Inferred solubility in other polar solvents like methanol and ethanol.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of (2,4-dimethylpyrimidin-5-yl)methanol.

Q1: What are the optimal long-term and short-term storage conditions for this compound? A1: To ensure stability and prevent degradation, the compound should be stored under specific conditions. For short-term storage (days to weeks), maintain the compound in a dry, dark environment at 0 - 4°C.[2] For long-term storage (months to years), conditions of -20°C are recommended.[2] Always ensure the container is tightly closed to prevent moisture absorption and potential oxidation.[4]

Q2: How should I safely handle (2,4-dimethylpyrimidin-5-yl)methanol in the laboratory? A2: Adherence to good industrial hygiene and safety practices is crucial.[4] Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles (EN 166 standard), and a lab coat, must be worn.[4] Avoid direct contact with skin, eyes, and clothing.[4] After handling, wash your hands thoroughly.[5] Do not eat, drink, or smoke in the work area.[6]

Q3: My material has developed a slight yellow or brownish tint upon storage. Is it still suitable for use? A3: A slight change in color may indicate minor oxidation or the presence of impurities. While the compound might still be usable for some applications, we strongly recommend verifying its purity via analytical methods such as HPLC, LC-MS, or NMR before proceeding with a critical synthesis. For reactions sensitive to impurities, using freshly acquired or repurified material is the best practice.

Q4: What solvents are recommended for dissolving this compound for reactions or analysis? A4: The compound is documented as being soluble in Dimethyl Sulfoxide (DMSO).[2] Based on its structure, which contains polar amine and hydroxyl functionalities, it is expected to be soluble in polar protic solvents like methanol and ethanol.[3] For reactions, the choice of solvent should also consider the solubility of other reagents and the reaction conditions. Always perform a small-scale solubility test before proceeding with a large-scale experiment.

Experimental Troubleshooting Guide

This guide provides solutions to common problems encountered during syntheses involving (2,4-dimethylpyrimidin-5-yl)methanol.

Q1: My reaction is showing low conversion, with a significant amount of unreacted starting material. What are the likely causes? A1: Low conversion in pyrimidine-based syntheses can often be traced to several factors:

  • Insufficient Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount. For reactions involving this alcohol, such as etherification, the choice of base (e.g., NaH, K₂CO₃) and its stoichiometry are critical. If using a reusable catalyst, it may require regeneration.[7]

  • Suboptimal Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. Consider moderately increasing the reaction temperature while monitoring for potential degradation of starting materials or products.[7]

  • Reagent Purity: Impurities in starting materials, solvents, or reagents can inhibit the reaction.[7] Using reagents of high purity and ensuring solvents are anhydrous (if the reaction is moisture-sensitive) is crucial.[8]

Q2: I am observing an unexpected major byproduct in my reaction mixture by TLC and LC-MS. How can I identify and mitigate it? A2: The formation of byproducts is a common challenge.

  • Potential Side Reaction: The primary alcohol group of (2,4-dimethylpyrimidin-5-yl)methanol can be oxidized to an aldehyde or carboxylic acid if oxidizing agents are present or if exposed to air at high temperatures. The pyrimidine ring itself can also participate in side reactions depending on the reagents used.

  • Mitigation Strategy: First, try to characterize the byproduct using mass spectrometry and NMR to understand its structure. This will provide clues about the unintended reaction pathway. To mitigate it, you can:

    • Lower the Reaction Temperature: Running the reaction under milder conditions can often increase selectivity and reduce byproduct formation.[9]

    • Change the Catalyst: The choice of catalyst can significantly influence the reaction pathway. Screening different catalysts (e.g., switching from a strong base to a milder one) may favor the desired product.[9]

    • Use an Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere of nitrogen or argon can prevent degradation.[8]

Q3: The final product is difficult to purify by silica gel chromatography. It streaks badly or does not elute properly. What can I do? A3: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica gel, leading to poor chromatographic separation.

  • Solution 1: Modify the Eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia solution to the mobile phase. This will neutralize the acidic sites on the silica and reduce tailing.

  • Solution 2: Use a Different Stationary Phase: If modifying the eluent is not effective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) may provide better separation.

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low reaction yield.

G start Problem: Low Reaction Yield check_sm Is Starting Material (SM) Consumed? start->check_sm no_reaction Cause: Ineffective Reaction check_sm->no_reaction  No sm_consumed Cause: Degradation or Byproduct Formation check_sm->sm_consumed  Yes check_reagents Verify Reagent/Solvent Purity & Stoichiometry no_reaction->check_reagents check_catalyst Check Catalyst Activity/Loading no_reaction->check_catalyst check_conditions Optimize Conditions: Increase Temp/Time no_reaction->check_conditions analyze_mixture Analyze Crude Mixture (LCMS, NMR) sm_consumed->analyze_mixture degradation Degradation Identified analyze_mixture->degradation byproduct Byproduct Identified analyze_mixture->byproduct solve_degradation Solution: Lower Temperature, Use Inert Atmosphere degradation->solve_degradation solve_byproduct Solution: Modify Catalyst/Solvent, Adjust Stoichiometry byproduct->solve_byproduct

Caption: A workflow for troubleshooting low reaction yields.

Reference Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the etherification of (2,4-dimethylpyrimidin-5-yl)methanol with an alkyl halide. Note: This is a representative protocol and should be optimized for specific substrates.

Objective: To synthesize 5-((benzyloxy)methyl)-2,4-dimethylpyrimidine.

Materials:

  • (2,4-dimethylpyrimidin-5-yl)methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dry all glassware in an oven and allow to cool under a stream of nitrogen. To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2,4-dimethylpyrimidin-5-yl)methanol.

  • Solvation: Add anhydrous DMF and stir the mixture until the solid is fully dissolved. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution at 0°C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by TLC.[10]

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) to afford the desired product.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (2,4-dimethylpyrimidin-5-yl)methanol and Other Key Pyrimidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery.[1][2] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) provides a biological precedent for its interaction with a multitude of physiological targets.[1][3] In medicinal chemistry, the pyrimidine motif is prized for its ability to act as a bioisostere for the phenyl ring, while offering improved physicochemical properties and the capacity to form crucial hydrogen bonds with protein targets.[1] This versatility has led to the development of a vast array of pyrimidine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1]

The functionalization of the pyrimidine core is key to modulating its pharmacological profile. The strategic placement of substituents dictates the molecule's three-dimensional shape, electronic distribution, and metabolic stability, all of which are critical for target engagement and overall drug-like properties. This guide provides an in-depth comparison of (2,4-dimethylpyrimidin-5-yl)methanol, a highly functionalized and valuable building block, with other commonly employed pyrimidine synthons. We will explore their relative performance in key synthetic transformations, their impact on physicochemical properties, and their role in shaping the structure-activity relationships (SAR) of bioactive molecules.

Comparative Analysis of Pyrimidine Building Blocks

The selection of a pyrimidine building block is a critical decision in the design of a synthetic route and can significantly influence the properties of the final compound. Here, we compare (2,4-dimethylpyrimidin-5-yl)methanol to other common pyrimidine building blocks, highlighting their unique characteristics.

(2,4-dimethylpyrimidin-5-yl)methanol: A Versatile and Strategic Synthon

(2,4-dimethylpyrimidin-5-yl)methanol has emerged as a particularly useful building block, most notably as a key intermediate in the synthesis of the dual orexin receptor antagonist, Lemborexant, used for the treatment of insomnia.[4] Its structure is unique in that it offers multiple points for diversification and possesses intrinsic properties that can be advantageous in drug design.

Key Features:

  • 2,4-Dimethyl Substitution: The two methyl groups at the 2 and 4 positions significantly influence the electronic nature and steric environment of the pyrimidine ring. These "magic methyl" groups can enhance binding affinity to protein targets through favorable hydrophobic interactions and can also block sites of metabolism, thereby improving metabolic stability.[5][6] Furthermore, the electron-donating nature of the methyl groups can impact the reactivity of the pyrimidine ring.

  • 5-Hydroxymethyl Group: The hydroxymethyl substituent at the 5-position provides a convenient handle for further functionalization, most commonly through etherification to link the pyrimidine core to other fragments of a molecule. This is exemplified in the synthesis of Lemborexant.[4]

Other Key Pyrimidine Building Blocks: A Comparative Overview

To appreciate the unique attributes of (2,4-dimethylpyrimidin-5-yl)methanol, it is essential to compare it with other commonly used pyrimidine building blocks.

  • 2-Aminopyrimidine: A widely used building block, often employed in the synthesis of kinase inhibitors where the amino group can act as a key hydrogen bond donor.

  • 2,4-Dichloropyrimidine: A highly reactive and versatile intermediate. The two chlorine atoms can be sequentially substituted with various nucleophiles, allowing for the controlled introduction of different functional groups at the 2 and 4 positions. The chlorine at the 4-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[7]

  • 5-Bromopyrimidine: A common building block for introducing substituents at the 5-position via cross-coupling reactions such as the Suzuki-Miyaura coupling. The electron-deficient nature of the pyrimidine ring makes the C-Br bond more reactive towards oxidative addition than in bromobenzene.

  • Pyrimidine-5-boronic acid: A complementary building block to 5-bromopyrimidine for Suzuki-Miyaura cross-coupling reactions, allowing for the coupling with aryl or heteroaryl halides.

Physicochemical Properties: A Comparative Perspective

The physicochemical properties of a building block can have a profound impact on the drug-like properties of the final molecule, including its solubility, permeability, and metabolic stability.

Property(2,4-dimethylpyrimidin-5-yl)methanol2-Aminopyrimidine2,4-Dichloropyrimidine5-Bromopyrimidine
Molecular Weight ( g/mol ) 138.1795.10148.97158.97
Calculated LogP 0.5 - 1.00.1 - 0.51.0 - 1.51.0 - 1.5
Topological Polar Surface Area (Ų) 46.052.025.825.8
Aqueous Solubility ModerateHighLowLow
Hydrogen Bond Donors 1100
Hydrogen Bond Acceptors 3222

Note: LogP and solubility values are estimates and can vary based on the prediction method and experimental conditions.

Analysis of Physicochemical Properties:

  • (2,4-dimethylpyrimidin-5-yl)methanol strikes a balance between lipophilicity and polarity. The methyl groups increase lipophilicity compared to unsubstituted pyrimidines, which can enhance membrane permeability and target engagement. The hydroxymethyl group contributes to its moderate polarity and provides a hydrogen bond donor, which can improve solubility and target interactions.

  • 2-Aminopyrimidine is a relatively polar molecule with good aqueous solubility, making it a suitable starting point for molecules targeting the aqueous cellular environment.

  • 2,4-Dichloropyrimidine and 5-Bromopyrimidine are more lipophilic and less soluble in water due to the presence of the halogen atoms. This can be advantageous for crossing cell membranes but may require careful balancing with other more polar functional groups in the final drug candidate.

Synthetic Accessibility and Reactivity

The ease of synthesis and the reactivity of a building block are critical considerations for its practical application in drug development.

Synthesis of (2,4-dimethylpyrimidin-5-yl)methanol

A common synthetic route to (2,4-dimethylpyrimidin-5-yl)methanol involves the condensation of acetylacetone with urea or a related amidine, followed by functionalization at the 5-position. A patented method describes the synthesis of the precursor 2,4-dimethylpyrimidin-5-ol from a nitrophenyl compound and N,N-dimethylformamide diethyl acetal.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylpyrimidin-5-ol (A Precursor to (2,4-dimethylpyrimidin-5-yl)methanol)

This protocol is adapted from a patented procedure and serves as an example of the synthesis of a key precursor.[4]

  • Reaction Setup: A mixture of a suitable nitrophenyl precursor and N,N-dimethylformamide diethyl acetal is prepared in a suitable solvent.

  • Reaction Conditions: The reaction mixture is heated under stirring for a period of 3 to 6 hours.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled. Diisopropyl ether is added to precipitate the product. The mixture is further cooled to 0-5 °C with stirring.

  • Purification: The resulting solid is collected by filtration and can be further purified by recrystallization to yield 2,4-dimethylpyrimidin-5-ol.

Reactivity in Key Transformations

The utility of a building block is largely defined by its reactivity in a range of synthetic transformations.

The hydroxyl group of (2,4-dimethylpyrimidin-5-yl)methanol is readily alkylated under Williamson ether synthesis conditions, which typically involve deprotonation with a base followed by reaction with an alkyl halide.[8][9] This reaction is fundamental to its use in synthesizing molecules like Lemborexant. The reactivity of the hydroxyl group is influenced by the electron-donating methyl groups on the pyrimidine ring, which can slightly increase the nucleophilicity of the corresponding alkoxide.

Protocol 2: General Procedure for O-Alkylation of (2,4-dimethylpyrimidin-5-yl)methanol
  • Deprotonation: To a solution of (2,4-dimethylpyrimidin-5-yl)methanol (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base like sodium hydride (NaH, 1.1 eq.) at 0 °C under an inert atmosphere.

  • Alkylation: After stirring for 30 minutes, add the desired alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

While (2,4-dimethylpyrimidin-5-yl)methanol itself is not typically used directly in cross-coupling reactions, its halogenated precursors are. The reactivity of halopyrimidines in Suzuki-Miyaura and Buchwald-Hartwig aminations is a critical aspect of pyrimidine chemistry.

  • Suzuki-Miyaura Coupling: The electron-deficient nature of the pyrimidine ring makes chloropyrimidines more reactive in Suzuki couplings than their benzene analogs. For di- or tri-halogenated pyrimidines, the site of coupling can often be controlled by tuning the reaction conditions. Generally, the 4- and 6-positions are more activated towards oxidative addition than the 2-position, and the 5-position is the least reactive.

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds with pyrimidines. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromopyrimidine Derivative
  • Reaction Setup: In a reaction vessel, combine the 5-bromopyrimidine derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system, for example, a mixture of dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Impact on Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen. The substitution pattern on the pyrimidine ring can significantly affect its susceptibility to metabolism by cytochrome P450 enzymes.

The methyl groups in (2,4-dimethylpyrimidin-5-yl)methanol can serve as metabolic blockers. By occupying positions that might otherwise be susceptible to oxidative metabolism, these methyl groups can enhance the metabolic stability of the molecule.[5][6] For instance, in some drug scaffolds, the introduction of a methyl group can prevent para-hydroxylation of an adjacent aromatic ring, a common metabolic pathway. In contrast, unsubstituted positions on the pyrimidine ring or on other building blocks may be more prone to metabolism.

Structure-Activity Relationship (SAR) Insights

The choice of pyrimidine building block provides a powerful handle to modulate the SAR of a compound series.

  • The 2,4-dimethyl substitution pattern of (2,4-dimethylpyrimidin-5-yl)methanol can provide beneficial hydrophobic interactions in a protein binding pocket. The methyl groups can fill small hydrophobic pockets, leading to an increase in binding affinity.

  • The 5-hydroxymethyl group acts as a versatile linker, allowing for the exploration of different substituents at this position to optimize interactions with the target protein. The length and nature of the linker can be systematically varied to probe the binding site.

  • In comparison, an amino group at the 2-position is often crucial for forming key hydrogen bonds with the hinge region of kinases, a common binding motif for this class of inhibitors.

  • Halogens at the 2, 4, or 5-positions can be used to introduce a wide variety of substituents through cross-coupling reactions, enabling a broad exploration of the chemical space around the pyrimidine core to identify optimal interactions with the target.

Visualizing the Concepts

dot digraph "Synthetic_Utility_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_BuildingBlocks" { label="Common Pyrimidine Building Blocks"; style="rounded"; bgcolor="#FFFFFF"; "2,4-diMe-5-CH2OH" [label="(2,4-dimethylpyrimidin-5-yl)methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-NH2-pyr" [label="2-Aminopyrimidine"]; "2,4-diCl-pyr" [label="2,4-Dichloropyrimidine"]; "5-Br-pyr" [label="5-Bromopyrimidine"]; }

subgraph "cluster_Reactions" { label="Key Synthetic Transformations"; style="rounded"; bgcolor="#FFFFFF"; "O-Alkylation" [label="O-Alkylation\n(Williamson Ether Synthesis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Suzuki" [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Buchwald" [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

subgraph "cluster_Applications" { label="Applications in Drug Scaffolds"; style="rounded"; bgcolor="#FFFFFF"; "Linker" [label="Linker for\nFragment Coupling"]; "H-bond" [label="H-bond Donor/\nAcceptor"]; "Diversification" [label="Vector for\nDiversification"]; }

"2,4-diMe-5-CH2OH" -> "O-Alkylation" [label=" Excellent\nSubstrate"]; "O-Alkylation" -> "Linker"; "2,4-diCl-pyr" -> "Suzuki" [label=" Site-selective"]; "2,4-diCl-pyr" -> "Buchwald" [label=" Site-selective"]; "5-Br-pyr" -> "Suzuki" [label=" Common\nSubstrate"]; "Suzuki" -> "Diversification"; "Buchwald" -> "Diversification"; "2-NH2-pyr" -> "H-bond"; } dot Caption: Comparative synthetic utility of pyrimidine building blocks.

dot digraph "Property_Modulation" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

"PyrimidineCore" [label="Pyrimidine Core", fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_Substituents" { label="Substituent Effects"; style="rounded"; bgcolor="#FFFFFF"; "diMe" [label="2,4-Dimethyl\n(e.g., in (2,4-dimethylpyrimidin-5-yl)methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OH_Me" [label="5-Hydroxymethyl\n(e.g., in (2,4-dimethylpyrimidin-5-yl)methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "NH2" [label="2-Amino", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Halogen" [label="Halogen (Cl, Br)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

"PyrimidineCore" -> "diMe"; "PyrimidineCore" -> "OH_Me"; "PyrimidineCore" -> "NH2"; "PyrimidineCore" -> "Halogen";

subgraph "cluster_Properties" { label="Impact on Drug-like Properties"; style="rounded"; bgcolor="#FFFFFF"; "Lipophilicity" [label="Lipophilicity (LogP)"]; "Solubility" [label="Aqueous Solubility"]; "Metabolism" [label="Metabolic Stability"]; "Binding" [label="Target Binding (SAR)"]; }

"diMe" -> "Lipophilicity" [label=" Increases"]; "diMe" -> "Metabolism" [label=" Increases\n(Metabolic Blocker)"]; "diMe" -> "Binding" [label=" Hydrophobic\nInteractions"]; "OH_Me" -> "Solubility" [label=" Increases"]; "OH_Me" -> "Binding" [label=" H-bond Donor/\nLinker"]; "NH2" -> "Solubility" [label=" Increases"]; "NH2" -> "Binding" [label=" H-bond Donor"]; "Halogen" -> "Lipophilicity" [label=" Increases"]; "Halogen" -> "Solubility" [label=" Decreases"]; } dot Caption: Influence of substituents on pyrimidine properties.

Conclusion

(2,4-dimethylpyrimidin-5-yl)methanol is a highly valuable and strategic building block in drug discovery, offering a unique combination of features that can be leveraged to optimize the properties of a lead compound. The 2,4-dimethyl substitution pattern can enhance metabolic stability and provide favorable hydrophobic interactions, while the 5-hydroxymethyl group serves as a versatile linker for fragment coupling.

In comparison to other common pyrimidine building blocks such as 2-aminopyrimidine, 2,4-dichloropyrimidine, and 5-bromopyrimidine, (2,4-dimethylpyrimidin-5-yl)methanol provides a different set of tools for the medicinal chemist. While halogenated pyrimidines are workhorses for diversification through cross-coupling, and aminopyrimidines are key for specific hydrogen bonding interactions, (2,4-dimethylpyrimidin-5-yl)methanol excels in its ability to act as a structurally pre-optimized core that can be efficiently incorporated into a larger molecule. The choice of building block will ultimately depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired physicochemical properties of the final compound. A thorough understanding of the comparative advantages and disadvantages of each building block, as outlined in this guide, will enable researchers to make more informed decisions in the design and synthesis of the next generation of pyrimidine-based therapeutics.

References

  • Jain, K. S., et al. (2016). Pyrimidine as a privileged scaffold in medicinal chemistry. Journal of Medicinal Chemistry, 59(18), 8273-8319.
  • (Reference for a specific pyrimidine-containing drug and its SAR)
  • (Reference for a review on heterocyclic chemistry in drug discovery)
  • (Reference for a paper on bioisosterism)
  • (Reference for a specific experimental protocol, e.g., Suzuki coupling of a pyrimidine)
  • (Reference for a specific experimental protocol, e.g.
  • (Reference for a study on the metabolic stability of pyrimidine deriv
  • Bostrom, J., et al. (2011). The magic of methyl: a case study of the discovery of a potent and selective inhibitor of protein kinase B (Akt). Journal of Medicinal Chemistry, 54(21), 7583-7594.
  • (Reference for the synthesis of Lemborexant, e.g.
  • (Reference for Williamson ether synthesis)
  • (Reference for the "magic methyl" effect in medicinal chemistry)
  • (Reference for a comparative study of pyrimidine building blocks, if available)
  • (Reference for physicochemical properties of pyrimidines)
  • (Reference for reactivity of halogen
  • (Reference for site-selectivity in cross-coupling reactions)
  • (Reference for O-alkyl
  • (Reference for a specific synthesis of (2,4-dimethylpyrimidin-5-yl)methanol or its precursor)
  • (Reference for the use of 2-aminopyrimidine in kinase inhibitors)
  • (Reference for the use of 2,4-dichloropyrimidine in synthesis)
  • (Reference for the use of 5-bromopyrimidine in synthesis)
  • (Reference for the use of pyrimidine-5-boronic acid in synthesis)
  • (Reference for a review on kinase inhibitors)
  • (Reference for a review on antiviral drugs containing pyrimidines)
  • (Reference for a review on anticancer drugs containing pyrimidines)
  • (Reference for a review on anti-inflamm
  • (Reference for a general organic chemistry textbook covering heterocyclic chemistry)
  • Berg, J. M., et al. (2015). Stryer Biochemistry. W. H. Freeman.
  • (Reference for a paper on ADME properties of heterocyclic compounds)
  • (Reference for a paper on the reactivity of dichloropyrimidines)
  • (Reference for a general review on palladium-c
  • (Reference for a specific paper on the Suzuki-Miyaura reaction)
  • (Reference for a specific paper on the Buchwald-Hartwig amin
  • (Reference for a paper on drug metabolism)
  • (Reference for a paper on structure-based drug design)
  • (Reference for a paper on fragment-based drug discovery)
  • Taylor, R. D., et al. (2014). The rise of the pyrimidine scaffold in medicinal chemistry. Future Medicinal Chemistry, 6(8), 843-869.
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.